molecular formula C9H9F3O3 B14050899 1-Difluoromethoxy-3,6-dimethoxy-2-fluorobenzene

1-Difluoromethoxy-3,6-dimethoxy-2-fluorobenzene

Katalognummer: B14050899
Molekulargewicht: 222.16 g/mol
InChI-Schlüssel: VAADZVHRQFKQPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Difluoromethoxy-3,6-dimethoxy-2-fluorobenzene is an organic compound with the molecular formula C9H9F3O3 and a molecular weight of 222.16 g/mol It is characterized by the presence of difluoromethoxy and dimethoxy groups attached to a fluorobenzene ring

Vorbereitungsmethoden

The synthesis of 1-Difluoromethoxy-3,6-dimethoxy-2-fluorobenzene typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 3,6-dimethoxy-2-fluorophenol with difluoromethylating agents in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

1-Difluoromethoxy-3,6-dimethoxy-2-fluorobenzene undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like ethanol or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Difluoromethoxy-3,6-dimethoxy-2-fluorobenzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-Difluoromethoxy-3,6-dimethoxy-2-fluorobenzene involves its interaction with specific molecular targets and pathways. The difluoromethoxy and dimethoxy groups can interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

1-Difluoromethoxy-3,6-dimethoxy-2-fluorobenzene can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C9H9F3O3

Molekulargewicht

222.16 g/mol

IUPAC-Name

2-(difluoromethoxy)-3-fluoro-1,4-dimethoxybenzene

InChI

InChI=1S/C9H9F3O3/c1-13-5-3-4-6(14-2)8(7(5)10)15-9(11)12/h3-4,9H,1-2H3

InChI-Schlüssel

VAADZVHRQFKQPD-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=C(C=C1)OC)F)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.